molecular formula C7H12N2O2 B13260535 Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one

Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one

Cat. No.: B13260535
M. Wt: 156.18 g/mol
InChI Key: RPIGKXDVVZPVFB-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one: is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms

Preparation Methods

The synthesis of Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one typically involves organic synthesis reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a carbonyl compound followed by cyclization can yield the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a biochemical pathway .

Comparison with Similar Compounds

Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one can be compared with other similar compounds, such as:

Biological Activity

Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one is a bicyclic compound characterized by a fused oxazine and pyridine structure. Its molecular formula is C8H10N2OC_8H_{10}N_2O with a molecular weight of approximately 156.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The unique structure of this compound includes:

  • A saturated octahydro framework.
  • Nitrogen and oxygen heteroatoms that enhance its reactivity and biological potential.

These features allow the compound to mimic natural substrates or inhibitors, making it a candidate for further pharmacological exploration.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It is believed to interact with various biological targets involved in pain and inflammation pathways. The compound's structural characteristics suggest it could inhibit specific receptors linked to inflammatory responses .

Interaction Studies

Research has focused on the binding affinity of this compound to biological targets. Techniques such as molecular docking simulations and binding assays have been employed to elucidate these interactions. Preliminary data suggest that the compound may bind to receptors involved in neurotransmission and inflammation .

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. By binding to these targets, this compound can alter their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Research Applications

This compound has several applications in scientific research:

  • Chemistry : It serves as a building block for synthesizing more complex molecules.
  • Biology : The compound is used in studies of enzyme interactions and as a potential inhibitor in biochemical assays.
  • Medicine : Ongoing research investigates its potential as a therapeutic agent for neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-oneC8H10N2OC_8H_{10}N_2OSimilar bicyclic structure but different ring fusion
1,3-Oxazine DerivativesVariesContains an oxazine ring; varies in substituents affecting reactivity
Pyrido[3,4-d]pyrimidinesVariesMore complex systems with additional nitrogen atoms

These comparisons highlight how this compound stands out due to its specific arrangement of nitrogen and oxygen within its saturated bicyclic framework .

Case Studies

Research studies have demonstrated the efficacy of similar compounds in various biological assays. For instance:

  • A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and pharmacologically evaluated against acetylsalicylic acid. One compound demonstrated superior analgesic efficacy compared to aspirin .

These findings suggest that derivatives of oxazine compounds may hold significant promise for therapeutic applications.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1,4,4a,5,6,7,8,8a-octahydropyrido[3,4-d][1,3]oxazin-2-one

InChI

InChI=1S/C7H12N2O2/c10-7-9-6-3-8-2-1-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10)

InChI Key

RPIGKXDVVZPVFB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1COC(=O)N2

Origin of Product

United States

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